molecular formula C7H6N2O2S B6153126 2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid CAS No. 1368099-46-0

2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid

Cat. No.: B6153126
CAS No.: 1368099-46-0
M. Wt: 182.2
InChI Key:
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Description

2-Methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that features a unique structure combining a pyrrole and thiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-nitroaniline with sodium nitrite and potassium iodide to form 1-iodo-2-methyl-3-nitrobenzene, which is then subjected to further reactions to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-Methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activities make it a candidate for studies in drug development and enzyme inhibition.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Properties

CAS No.

1368099-46-0

Molecular Formula

C7H6N2O2S

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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